molecular formula C7H12N4O B13056870 2-(3-amino-1H-pyrazol-1-yl)butanamide

2-(3-amino-1H-pyrazol-1-yl)butanamide

Katalognummer: B13056870
Molekulargewicht: 168.20 g/mol
InChI-Schlüssel: VNEIRYHANGBVHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-amino-1H-pyrazol-1-yl)butanamide is a heterocyclic compound that contains a pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry. This compound has a molecular formula of C7H12N4O and a molecular weight of 168.2 g/mol . It is used in various scientific research applications due to its unique chemical properties.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-amino-1H-pyrazol-1-yl)butanamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, hydrazine derivatives, and acetylenic ketones . The conditions for these reactions are typically mild, allowing for good yields and minimal side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with acetylenic ketones and hydrazine derivatives forms pyrazoles .

Wirkmechanismus

The mechanism of action of 2-(3-amino-1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. For example, pyrazole derivatives are known to interact with enzymes such as p38MAPK and COX . These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-(3-amino-1H-pyrazol-1-yl)butanamide include other pyrazole derivatives such as:

Uniqueness

What makes this compound unique is its specific structure, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable compound in various fields of scientific research .

Eigenschaften

Molekularformel

C7H12N4O

Molekulargewicht

168.20 g/mol

IUPAC-Name

2-(3-aminopyrazol-1-yl)butanamide

InChI

InChI=1S/C7H12N4O/c1-2-5(7(9)12)11-4-3-6(8)10-11/h3-5H,2H2,1H3,(H2,8,10)(H2,9,12)

InChI-Schlüssel

VNEIRYHANGBVHP-UHFFFAOYSA-N

Kanonische SMILES

CCC(C(=O)N)N1C=CC(=N1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.